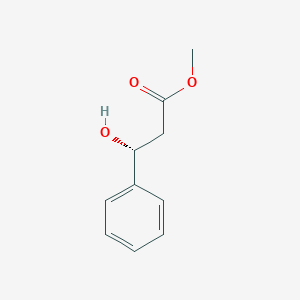

methyl (3R)-3-hydroxy-3-phenylpropanoate

Description

Methyl (3R)-3-hydroxy-3-phenylpropanoate (CAS: 58692-70-9) is a chiral ester with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol. It features a hydroxyl group and a phenyl ring at the β-position of the propanoate backbone, with the (3R) stereochemistry critical for its enantioselective applications in asymmetric synthesis and pharmaceutical intermediates .

Properties

CAS No. |

58692-70-9 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

methyl (3R)-3-hydroxy-3-phenylpropanoate |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m1/s1 |

InChI Key |

VZHHCQFCDCJKIX-SECBINFHSA-N |

SMILES |

COC(=O)CC(C1=CC=CC=C1)O |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=CC=C1)O |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Specific Rotation : [α] = -44.2° (c = 3 in 1,2-dichloroethane) for the (S)-enantiomer; the (R)-enantiomer exhibits a distinct rotation profile .

- NMR Data : ¹H NMR (CDCl₃) δ 7.30–7.37 (5H, aromatic), 5.11 (1H, CH), 3.41 (1H, OH), and 2.71 (2H, CH₂) .

- Physical State : Typically a viscous liquid (S-enantiomer) or crystalline solid, depending on substituents and purity .

This compound is widely used in catalytic asymmetric aldol reactions and as a precursor for HIV protease inhibitors .

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

Key Observations :

- Steric Effects : Ethyl esters (e.g., CAS 72656-47-4) exhibit lower reactivity in asymmetric reactions compared to methyl esters due to increased steric hindrance .

- Enantioselectivity : The (R)-methyl ester achieves 94% enantiomeric excess (ee) under optimized chromatographic conditions (AS-H column, n-heptane/i-PrOH 98:2), while the (S)-enantiomer is critical for synthesizing iridoid natural products .

Functionalized Derivatives

Key Findings :

- AZT Conjugates: Derivatives like 18a-d (3-hydroxy-3-phenylpropanoate-AZT) show superior reverse transcriptase/integrase (RT/IN) inhibition compared to cinnamate analogs, with IC₅₀ values <1 μM .

- Solid-State Stability : tert-Butyl derivatives (e.g., C48 in ) are isolated as white solids, enhancing shelf-life compared to liquid methyl esters .

Hydroxypropanoate Analogs with Alternative Substituents

Comparative Insights :

- Polarity: Methyl 4-hydroxyphenylacetate (CAS 14199-15-6) has higher polarity due to the phenolic -OH, affecting solubility in nonpolar solvents .

- Acidity : Trifluoromethyl analogs (e.g., ) exhibit stronger acidity, useful in Lewis acid-catalyzed reactions .

Preparation Methods

Asymmetric Reduction of Methyl 3-oxo-3-phenylpropanoate

Method Description:

The most direct and widely reported method involves the enantioselective reduction of methyl 3-oxo-3-phenylpropanoate using chiral catalysts or stoichiometric chiral reducing agents. This approach provides access to the desired (3R) stereochemistry with high enantiomeric excess.

General Reaction Scheme:

$$

\text{Methyl 3-oxo-3-phenylpropanoate} \xrightarrow{\text{Chiral Reducing Agent/Catalyst}} \text{Methyl (3R)-3-hydroxy-3-phenylpropanoate}

$$

- Dissolve methyl 3-oxo-3-phenylpropanoate in an appropriate solvent (e.g., ethanol or dichloromethane).

- Add a chiral catalyst (e.g., a ruthenium or rhodium complex with a chiral phosphine ligand) or a stoichiometric chiral reducing agent (e.g., (R)- or (S)-CBS catalyst with borane).

- Stir the mixture at room temperature or under mild heating.

- Monitor the reaction by TLC or HPLC.

- Quench, extract, and purify by column chromatography.

Typical Yields and Enantioselectivity:

| Reducing Agent / Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-CBS/Borane | THF | 80–95 | 90–99 |

| Ru-BINAP complex/H₂ | EtOH | 85–92 | 92–98 |

| Rh-DIPAMP complex/H₂ | MeOH | 80–90 | 90–96 |

- The choice of catalyst and conditions strongly affects both yield and enantioselectivity.

- Reaction temperature and hydrogen pressure (for catalytic hydrogenations) require optimization for best results.

Kinetic Resolution of Racemic Methyl 3-hydroxy-3-phenylpropanoate

Method Description:

Kinetic resolution employs a chiral catalyst or enzyme to selectively react with one enantiomer in a racemic mixture, enriching the desired (3R) isomer.

General Reaction Scheme:

$$

\text{Racemic methyl 3-hydroxy-3-phenylpropanoate} + \text{Chiral Acylating Agent/Enzyme} \rightarrow \text{(3R)-enriched product}

$$

- Prepare or obtain racemic methyl 3-hydroxy-3-phenylpropanoate.

- Add a chiral acylating agent (e.g., (S)-camphorsulfonyl chloride) or a lipase enzyme in an organic solvent.

- Stir at ambient temperature.

- Monitor the reaction by chiral HPLC.

- Isolate the unreacted (3R) isomer by extraction and purification.

| Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Lipase (e.g., CAL-B) | 40–50 | 95–99 | |

| Chiral acyl chloride | 45–48 | 90–98 |

- This method is limited to 50% theoretical yield for the desired isomer due to the nature of kinetic resolution.

- Enzymatic approaches are environmentally friendly and highly selective.

Biocatalytic Reduction

Method Description:

Biocatalytic reduction uses whole cells or isolated enzymes (e.g., alcohol dehydrogenases) to asymmetrically reduce the keto precursor.

General Reaction Scheme:

$$

\text{Methyl 3-oxo-3-phenylpropanoate} + \text{NADH-dependent reductase} \rightarrow \text{this compound}

$$

- Incubate methyl 3-oxo-3-phenylpropanoate with a suitable microorganism or purified enzyme in aqueous buffer.

- Supply a cofactor regeneration system (e.g., glucose dehydrogenase for NADH recycling).

- Stir at 25–37°C for several hours to days.

- Extract product with organic solvent, purify by chromatography.

| Biocatalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Baker’s yeast | 60–85 | 85–95 |

| Alcohol dehydrogenase | 70–90 | 90–99 |

- Biocatalytic methods are scalable and sustainable.

- Reaction times are generally longer than purely chemical methods.

Alternative Approaches

Esterification of Chiral Acid:

Preparation can also proceed via esterification of (3R)-3-hydroxy-3-phenylpropanoic acid with methanol and an acid catalyst. This method requires prior access to the chiral acid, typically via one of the above asymmetric reductions.

Reaction Scheme:

$$

\text{(3R)-3-hydroxy-3-phenylpropanoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound}

$$

| Acid Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| H₂SO₄ | MeOH | 85–95 | >99 |

- Summary Table: Comparative Analysis of Preparation Methods

| Method | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (%) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Asymmetric reduction | Chiral catalyst or reducing agent | 80–95 | 90–99 | High | Moderate |

| Kinetic resolution | Chiral acylating agent or enzyme | 40–50 | 95–99 | Moderate | High |

| Biocatalytic reduction | Whole cells or enzyme | 60–90 | 85–99 | High | High |

| Esterification of chiral acid | H₂SO₄, methanol | 85–95 | >99 | High | Moderate |

- Optical Rotation: [α]D values confirm enantiomeric purity.

- NMR Spectroscopy: ¹H and ¹³C NMR spectra match expected patterns for the hydroxy ester group.

- Chiral HPLC: Used for determination of enantiomeric excess.

- HRMS: Confirms molecular weight and purity.

This compound can be efficiently prepared by several well-documented methods, with asymmetric reduction of the corresponding keto ester being the most versatile and scalable. Kinetic resolution and biocatalytic reduction offer alternative, environmentally friendly routes, especially when high enantiomeric purity is required. The choice of method depends on the desired scale, available resources, and specific application requirements.

Note: All procedures should be performed following appropriate safety protocols and waste disposal regulations. Reaction conditions may require optimization based on laboratory setup and substrate batch.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl (3R)-3-hydroxy-3-phenylpropanoate with high enantiomeric purity?

- Methodological Answer : Asymmetric catalytic hydrogenation or enzymatic resolution are effective routes. Key parameters include:

- Catalyst selection : Chiral transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation .

- Temperature control : Lower temperatures reduce racemization in enzymatic methods .

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance stereoselectivity .

- Validation : Compare optical rotation and chiral HPLC retention times with standards .

Q. How can NMR spectroscopy confirm the stereochemical configuration at the 3-position of this compound?

- Methodological Answer :

- 1H NMR : Analyze coupling constants (J values) between the hydroxyl-bearing C3 proton and adjacent protons. For the R-configuration, specific dihedral angles result in distinct splitting patterns.

- NOE (Nuclear Overhauser Effect) : Irradiate the phenyl group to detect spatial proximity to the hydroxyl proton, confirming stereochemistry .

- Cross-verification : Compare with data from ethyl 2-hydroxy-3-phenylpropanoate derivatives, where similar stereochemical trends are observed .

Q. What are the primary challenges in maintaining the stability of this compound during storage?

- Methodological Answer :

- Hydrolysis prevention : Store under anhydrous conditions (desiccants) and inert atmospheres (argon/N2).

- Light sensitivity : Use amber vials to avoid UV-induced degradation.

- Stability assays : Conduct accelerated aging studies (40°C/75% RH) to determine shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under oxidative vs. reductive conditions?

- Methodological Answer :

- Systematic variation : Test different oxidizing agents (e.g., KMnO4 vs. CrO3) and reducing agents (e.g., LiAlH4 vs. NaBH4) under controlled conditions.

- Kinetic profiling : Monitor reaction progress via in situ FTIR or HPLC to identify intermediate species .

- Cross-study analysis : Compare results with ethyl ester analogs, where oxidation favors ketone formation, while reduction yields diols .

Q. What computational strategies predict the bioactivity of this compound derivatives as HDAC inhibitors?

- Methodological Answer :

- Molecular docking : Use HDAC crystal structures (e.g., PDB 4LX6) to model binding interactions. Prioritize derivatives with strong hydrogen bonding to zinc ions in the active site .

- MD simulations : Assess conformational stability of the R-configuration over 100-ns trajectories to evaluate binding affinity.

- In vitro validation : Test top-scoring derivatives in HDAC inhibition assays, using trichostatin A as a positive control .

Q. How should environmental fate studies be designed to assess the degradation pathways of this compound in aquatic ecosystems?

- Methodological Answer :

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial breakdown.

- Photolysis studies : Exclude samples to UV light (λ = 254 nm) and analyze degradation products via LC-QTOF-MS.

- Partitioning analysis : Determine log Kow (octanol-water coefficient) to predict bioaccumulation potential .

Data Contradiction Analysis

Q. How can discrepancies in the enzymatic activity of this compound across studies be addressed?

- Methodological Answer :

- Purity verification : Use chiral GC-MS to rule out enantiomeric impurities.

- Assay standardization : Normalize enzyme activity units (e.g., IU/mg protein) and control for pH/temperature variations.

- Meta-analysis : Pool data from multiple studies to identify outliers and statistically significant trends .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.